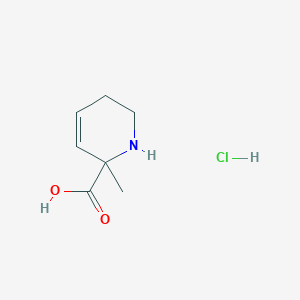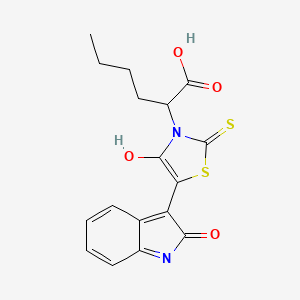
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s often added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be determined by various methods such as (1)H NMR, (13)C NMR, ESI mass spectra, and elemental analyses .Chemical Reactions Analysis
The Boc group can be removed via treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary. For example, 3-(tert-butoxycarbonyl)picolinic acid has a molecular weight of 238.04 .科学的研究の応用
Synthesis and Material Science
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds and materials science applications. A study demonstrates its role in the scale-up synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, labeled with deuterium atoms, using continuous photo flow chemistry. This process optimizes conditions for producing cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid with excellent deuterium content. Such compounds are significant for preparing internal standards in quantitative mass spectrometry analyses for pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Unnatural Amino Acids Synthesis
The versatility of this compound extends to the development of synthetic methodologies for unnatural amino acids. A notable example is the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which significantly shortens the known literature procedures. This advancement highlights its importance in streamlining synthetic pathways to access diverse stereoisomers of unnatural amino acids, which are valuable in medicinal chemistry and drug development (Bakonyi et al., 2013).
Polymer Science
In polymer science, derivatives of this compound contribute to the development of new materials with potential applications in photoresist technologies for lithography. The synthesis of alicyclic polymers, incorporating cycloaliphatic co- and terpolymers derived from similar carboxylic acids, showcases the utility of these compounds in creating resins with varied glass transition temperatures suitable for 193 nm photoresist materials. These materials are crucial for the microfabrication of semiconductors, demonstrating the compound's role in advancing materials for the electronics industry (Okoroanyanwu et al., 1998).
作用機序
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets through a process known as deprotection. The Boc group in the compound can be removed under certain conditions, revealing the protected amino group . This process is crucial in organic synthesis, particularly in peptide synthesis .
Biochemical Pathways
The compound this compound plays a significant role in the synthesis of peptides. The Boc group in the compound protects the amino group during the synthesis process. Once the peptide bond formation is complete, the Boc group can be removed, allowing the amino group to participate in further reactions . This process affects the peptide synthesis pathway and its downstream effects.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure, particularly the presence of the boc group .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during the synthesis process, the compound allows for the formation of peptide bonds without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, yielding the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under acidic conditions . Additionally, the stability of the compound and its efficacy in peptide synthesis can be affected by factors such as temperature and pH .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGPUJTBGVORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166745-49-7 |
Source


|
| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)
![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)

![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)

![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)

![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)

![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)
